molecular formula C13H12ClN3OS B6299077 C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine;  hydrochloride CAS No. 2368870-97-5

C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride

Cat. No. B6299077
CAS RN: 2368870-97-5
M. Wt: 293.77 g/mol
InChI Key: SRDUGGJNYFSGOP-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several important functional groups such as a thiophene ring, a phenyl ring, and an oxadiazole ring . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Oxadiazole is a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety, which is present in this compound, have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it can be inferred that the compound might interact with a variety of biological targets.

Mode of Action

Compounds containing the 1,3,4-oxadiazole moiety are known to interact with their targets in a variety of ways, leading to a broad range of biological activities . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazole-containing compounds , it can be inferred that multiple pathways might be affected. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the range of biological activities associated with 1,3,4-oxadiazole-containing compounds , it can be inferred that the compound might induce a variety of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring can form π-π interactions with aromatic amino acids in enzyme active sites, enhancing its binding affinity. Additionally, the oxadiazole group can form hydrogen bonds with amino acid residues, further stabilizing the enzyme-substrate complex .

Cellular Effects

C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride influences various cellular processes. It has been shown to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to altered gene expression, affecting cellular metabolism and proliferation. In cancer cells, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function .

Molecular Mechanism

The molecular mechanism of C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride involves its binding to specific biomolecules. The thiophene ring interacts with hydrophobic pockets in proteins, while the oxadiazole group forms hydrogen bonds with polar residues. These interactions can inhibit enzyme activity or alter protein conformation, leading to changes in cellular function. The compound can also affect gene expression by binding to DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound can lead to sustained changes in cellular function, including altered metabolism and gene expression. In vitro studies have shown that the compound’s effects can persist for several days after removal from the culture medium .

Dosage Effects in Animal Models

The effects of C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride vary with dosage in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can induce toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in biological activity. Toxic effects at high doses include liver and kidney damage, as well as hematological abnormalities .

Metabolic Pathways

C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is transported and distributed by specific transporters and binding proteins. These include ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters, which facilitate its uptake and efflux. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is crucial for its activity. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. In the mitochondria, it can disrupt electron transport and induce apoptosis, while in the nucleus, it can affect gene expression by interacting with DNA or transcription factors .

properties

IUPAC Name

[5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS.ClH/c14-8-12-15-16-13(17-12)10-5-3-9(4-6-10)11-2-1-7-18-11;/h1-7H,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUGGJNYFSGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=NN=C(O3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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